molecular formula C5H5BrN2O B13675045 (6-Bromo-3-pyridazinyl)methanol

(6-Bromo-3-pyridazinyl)methanol

Cat. No.: B13675045
M. Wt: 189.01 g/mol
InChI Key: YCQIDWYYRFLOFT-UHFFFAOYSA-N
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Description

(6-Bromo-3-pyridazinyl)methanol is a chemical compound that belongs to the class of pyridazine derivatives. Pyridazines are heterocyclic compounds containing a six-membered ring with two adjacent nitrogen atoms. The presence of a bromine atom at the 6-position and a hydroxymethyl group at the 3-position makes this compound unique and potentially useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Bromo-3-pyridazinyl)methanol can be achieved through several methods. One common approach involves the bromination of 3-pyridazinylmethanol using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as acetonitrile or dichloromethane and may be catalyzed by a Lewis acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(6-Bromo-3-pyridazinyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(6-Bromo-3-pyridazinyl)methanol has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery programs targeting various diseases.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of (6-Bromo-3-pyridazinyl)methanol is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Further research is needed to elucidate the exact molecular mechanisms involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6-Bromo-3-pyridazinyl)methanol is unique due to the presence of the pyridazine ring, which imparts distinct chemical and biological properties compared to its pyridine analogs. The additional nitrogen atom in the pyridazine ring can influence the compound’s reactivity and interactions with biological targets .

Properties

IUPAC Name

(6-bromopyridazin-3-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2O/c6-5-2-1-4(3-9)7-8-5/h1-2,9H,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCQIDWYYRFLOFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1CO)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.01 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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